molecular formula C10H13N3 B174197 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline CAS No. 129545-66-0

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline

Cat. No.: B174197
CAS No.: 129545-66-0
M. Wt: 175.23 g/mol
InChI Key: ZPDYCNXXQBVTQP-UHFFFAOYSA-N
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Description

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a versatile chemical compound with a unique structure that allows for diverse applications. It is composed of a tetrahydropyrimidine ring attached to an aniline moiety. This compound is used in various fields, including catalysis, drug development, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline typically involves the condensation of diamines with appropriate counterparts such as carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds . Another approach involves the selective reduction of pyrimidines or ring expansion chemistry of cyclopropanes, aziridines, and azetidines .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Selective reduction of the pyrimidine ring can yield partially reduced derivatives with unique pharmacological properties.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways and resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline include other tetrahydropyrimidine derivatives and aniline-based compounds. Some examples are:

    1,4,5,6-Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine ring structure and exhibit similar pharmacological properties.

    Aniline derivatives: Compounds with an aniline moiety that undergo similar chemical reactions and have comparable applications.

Uniqueness

What sets this compound apart is its combination of the tetrahydropyrimidine ring and aniline moiety, which imparts unique reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYCNXXQBVTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601933
Record name 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129545-66-0
Record name 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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